2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
2-(2-Methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a 2-methoxybenzamido group at position 2 and an N-methyl carboxamide at position 2. Its structural features, including the cyclopenta[b]thiophene scaffold and polar substituents, contribute to its bioactivity and physicochemical properties.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18-16(21)14-11-7-5-9-13(11)23-17(14)19-15(20)10-6-3-4-8-12(10)22-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUYRJDUWVFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- The 2-methoxybenzamido group in the target compound enhances polarity compared to the 4-sulfamoylbenzamido group in G839-0106, which contributes to higher lipophilicity (logP = 3.67) .
- Replacement of the carboxamide with an ethyl ester (as in ) reduces hydrogen-bonding capacity, likely affecting solubility and target interactions.
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Observations :
- The target compound’s mitofusin agonism is distinct from the antioxidant activity of structurally simpler thiophene carboxamides (e.g., Compound 92a) .
- Substituents like the methoxy group may confer selectivity for mitochondrial targets, whereas cyanoacetamido groups enhance radical scavenging .
Physicochemical Properties
Table 3: Property Comparison
| Compound Name | logP | Polar Surface Area (Ų) | Solubility (logSw) |
|---|---|---|---|
| Target Compound | ~2.5* | ~80* | ~-3.5* |
| G839-0106 | 3.67 | 80.90 | -4.18 |
| N-Methyl-2-(2-phenylacetamido)-... | ~2.8* | ~70* | ~-3.0* |
Key Observations :
- The N-methyl carboxamide and methoxybenzamido groups in the target compound balance lipophilicity and polarity, favoring membrane permeability and target engagement.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
This compound features a cyclopentathiophene core, which is known for its unique electronic properties and potential biological activities.
Anticancer Activity
Recent studies have indicated that compounds with a similar scaffold to 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, a related thiazole derivative was evaluated for its inhibitory activity against carbonic anhydrase (CA)-III, showing a potent inhibition with . The mechanism of action often involves the modulation of enzyme activities critical for tumor growth and survival.
Neuroprotective Properties
The cyclopentathiophene derivatives have been investigated for neuroprotective effects. A study highlighted that certain derivatives could protect neuronal cells from oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been shown to enhance activity include:
- Substitution at the benzamide position : Variations in the substituents on the benzamide ring can significantly affect binding affinity and selectivity towards target enzymes.
- Cyclopentathiophene modifications : Alterations in the cyclopentathiophene structure can lead to improved pharmacokinetic properties.
Study 1: Evaluation of Anticancer Activity
In a recent study, a series of cyclopentathiophene derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
Study 2: Neuroprotective Mechanisms
A study focusing on neuroprotection revealed that derivatives of cyclopentathiophene could reduce neuronal apoptosis induced by oxidative stress. The proposed mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
